Cas no 855379-69-0 (octyl(thiophen-2-yl)methylamine)

Octyl(thiophen-2-yl)methylamine is a specialized amine compound featuring a thiophene moiety linked to an octyl chain via a methylamine group. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of heterocyclic compounds and functional materials. Its thiophene component enhances conjugation and reactivity, while the octyl chain improves solubility in nonpolar solvents, facilitating applications in polymer chemistry and surface modification. The compound’s versatility allows for use as a building block in pharmaceuticals, agrochemicals, and advanced material science. Its stability and well-defined reactivity profile make it a reliable intermediate for selective functionalization.
octyl(thiophen-2-yl)methylamine structure
855379-69-0 structure
Product Name:octyl(thiophen-2-yl)methylamine
CAS No:855379-69-0
MF:C13H23NS
MW:225.393422365189
CID:3155688
PubChem ID:4722693
Update Time:2025-07-22

octyl(thiophen-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Thienylmethyl)-1-octanamine
    • octyl(thiophen-2-yl)methylamine
    • EN300-169410
    • A1-13678
    • octyl[(thiophen-2-yl)methyl]amine
    • 855379-69-0
    • N-(thiophen-2-ylmethyl)octan-1-amine
    • octyl(thiophen-2-ylmethyl)amine
    • AKOS002619526
    • Inchi: 1S/C13H23NS/c1-2-3-4-5-6-7-10-14-12-13-9-8-11-15-13/h8-9,11,14H,2-7,10,12H2,1H3
    • InChI Key: ZSICCSOZVDKTNF-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNCCCCCCCC

Computed Properties

  • Exact Mass: 225.15512091Da
  • Monoisotopic Mass: 225.15512091Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 9
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 40.3Ų

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Additional information on octyl(thiophen-2-yl)methylamine

Chemical Profile of Octyl(thiophen-2-yl)methylamine (CAS No. 855379-69-0)

Octyl(thiophen-2-yl)methylamine, a compound with the chemical formula C14H21N, is a significant molecule in the realm of pharmaceutical chemistry and materials science. This compound, identified by its unique CAS number 855379-69-0, has garnered attention due to its structural and functional properties. The presence of both an octyl group and a thiophen-2-yl moiety in its molecular structure imparts distinct characteristics that make it a valuable candidate for various applications.

The octyl group, a branched alkyl chain, contributes to the compound's lipophilicity, enhancing its solubility in organic solvents and facilitating its interaction with lipid-based membranes. This property is particularly relevant in drug delivery systems where membrane penetration is crucial for therapeutic efficacy. On the other hand, the thiophen-2-yl ring introduces aromaticity and potential electron-rich regions, which can be exploited in catalytic processes or as binding sites for biological targets.

In recent years, there has been a growing interest in thiophene derivatives due to their versatile applications in pharmaceuticals and agrochemicals. The thiophen-2-ylmethylamine moiety in this compound suggests potential utility as an intermediate in the synthesis of more complex molecules. Specifically, it can serve as a precursor for designing novel bioactive compounds that exhibit inhibitory effects on various enzymes and receptors.

One of the most compelling aspects of Octyl(thiophen-2-yl)methylamine is its potential role in the development of targeted therapies. The compound's ability to interact with specific biological targets makes it an attractive candidate for drug design. For instance, researchers have explored its use as a ligand in radioligand binding assays to identify new therapeutic targets. The lipophilic nature of the octyl group enhances its binding affinity to certain receptors, making it an effective tool for studying receptor-ligand interactions.

Moreover, the compound's structural features have implications for material science applications. The combination of lipophilicity and aromaticity makes it a promising candidate for developing organic semiconductors and conductive polymers. These materials are essential in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The thiophene ring, in particular, is known for its electron-donating properties, which can enhance charge transport in these materials.

Recent advancements in computational chemistry have also highlighted the potential of Octyl(thiophen-2-yl)methylamine as a scaffold for drug discovery. Molecular modeling studies have shown that this compound can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability. By leveraging computational tools, researchers can predict the binding affinity of various analogs to biological targets, thereby accelerating the drug discovery process.

The synthesis of Octyl(thiophen-2-yl)methylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by alkylation steps. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the thiophene-thiol linkage. These methods not only provide efficient access to the desired product but also allow for modifications at different positions on the thiophene ring.

In conclusion, Octyl(thiophen-2-yl)methylamine (CAS No. 855379-69-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for drug design, material development, and catalytic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific and technological innovations.

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